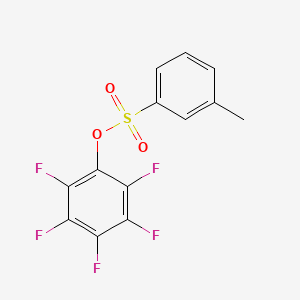

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate is a compound that is part of a class of sulfur perfluorophenyl compounds. These compounds are characterized by their inclusion of a C6F5S or C6F5SO2 unit, which is indicative of the presence of sulfur and a perfluorinated phenyl group in their structure .

Synthesis Analysis

The synthesis of sulfur perfluorophenyl compounds, including those similar to 2,3,4,5,6-pentafluorophenyl 3-methylbenzenesulfonate, can be achieved using a pentafluorobenzenesulfonyl hypervalent iodonium ylide. This ylide acts as a precursor for electrophilic pentafluorophenylthiolation of enamines and facilitates formal [3+2] cycloaddition reactions of nitriles and alkynes, as well as intramolecular SNAr cyclization .

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using various spectroscopic methods, including 19F NMR, which reflects their crowded structures due to the presence of multiple fluorine atoms. X-ray crystallography has been used to further investigate the structures, revealing large bond angles around certain atoms, which is unusual and indicative of the steric hindrance imposed by the bulky substituents .

Chemical Reactions Analysis

Compounds with pentafluorophenyl groups are known to undergo a variety of chemical reactions. For instance, pentafluorobenzenesulfenyl chloride can react with unsaturated systems such as alkenes, alkynes, and oxiranes, leading to the formation of new compounds with reported physical properties and spectroscopic data . Additionally, the dehydration reactions catalyzed by diarylammonium pentafluorobenzenesulfonates demonstrate the reactivity of these compounds under certain conditions, with the local hydrophobic environment in aggregated ion pairs possibly contributing to their high catalytic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pentafluorophenyl compounds are influenced by the presence of fluorine atoms. Fluorine is highly electronegative, which can lead to strong C–F bonds and the potential for short C–H⋯F interactions, as seen in related difluorobenzene compounds . The presence of fluorine can also affect the aggregation behavior of these molecules, as well as their solubility and reactivity. For example, the solvolysis of related sulfonate esters in fluorinated alcohols has been studied, revealing insights into the reactivity of these compounds under solvolytic conditions .

Applications De Recherche Scientifique

Flame Retardants and Environmental Occurrence

- Flame Retardants : A review focuses on novel brominated flame retardants (NBFRs), highlighting their occurrence in various environments and the need for more research on their occurrence, environmental fate, and toxicity (Zuiderveen et al., 2020).

Advances in Organic Synthesis

- Pentafulvenes Chemistry : Describes the unique reactivity of pentafulvenes in cycloaddition reactions and their applications in synthesizing complex structural frameworks, showcasing the potential for compounds with intricate chemical structures (Preethalayam et al., 2017).

Photosensitive Protecting Groups

- Protecting Groups : Reviews the use of photosensitive protecting groups in synthetic chemistry, emphasizing the potential for future applications in complex chemical synthesis (Amit et al., 1974).

Inert Materials for Safety Testing

- Inert Density Mock Materials : Discusses the development of inert surrogates for high explosives, which could be related to the synthesis and application of complex organic compounds for safety testing (Yeager et al., 2018).

Safety And Hazards

The safety information available indicates that “2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate” may be harmful if swallowed, cause skin irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Orientations Futures

A study on a similar compound, 2,3,4,5,6-Pentafluorophenyl Methanesulfonate, demonstrated that the electrolyte with this additive is promising for applications in LiNi 0.5 Co 0.2 Mn 0.3 O 2 /graphite batteries . This suggests potential future directions for “2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate” in the field of battery technology.

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F5O3S/c1-6-3-2-4-7(5-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWCYHSIKASUOQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382439 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate | |

CAS RN |

885950-34-5 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 3-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3-Fluoro-4-methylphenyl)-1,3-thiazol-4-YL]ethan-1-one](/img/structure/B1304806.png)